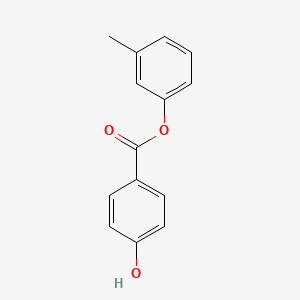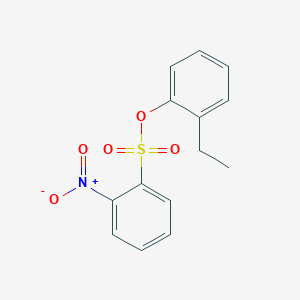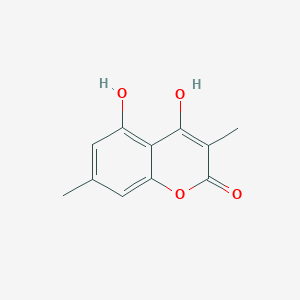
4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyran derivatives, specifically a type of coumarin. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This compound is characterized by its two hydroxyl groups at positions 4 and 5, and two methyl groups at positions 3 and 7 on the benzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,7-dimethyl-4-hydroxycoumarin with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, perfumes, and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity, allowing it to act as an antioxidant by scavenging free radicals. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Its interaction with DNA and proteins also contributes to its anticancer properties by inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dimethoxycoumarin: Similar structure but with methoxy groups instead of hydroxyl groups.
4,7-Dihydroxycoumarin: Lacks the methyl groups present in 4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one.
3,4-Dihydrocoumarin: A reduced form of coumarin with different biological activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups enhances its reactivity and potential for various applications in research and industry.
Propiedades
Número CAS |
23664-27-9 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
4,5-dihydroxy-3,7-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-11(14)6(2)10(9)13/h3-4,12-13H,1-2H3 |
Clave InChI |
OHSXXZQFOGIIIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)OC(=O)C(=C2O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


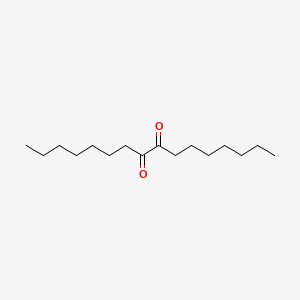
![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)
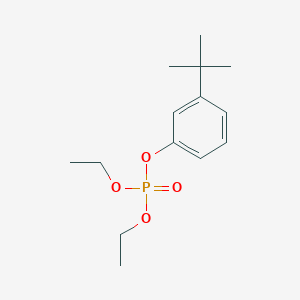
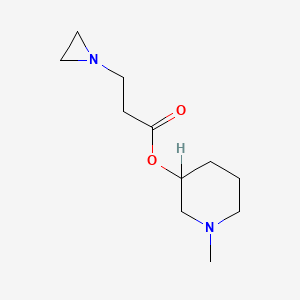

![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)
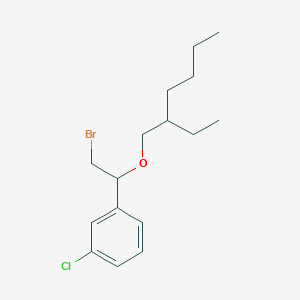


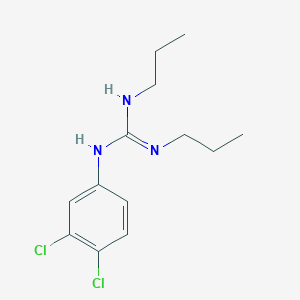

![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-](/img/structure/B14705058.png)
